molecular formula C10H8F12N2O3 B11493848 Ethyl (1,1,1,3,3,3-hexafluoro-2-{[3,3,3-trifluoro-2-(trifluoromethyl)propanoyl]amino}propan-2-yl)carbamate

Ethyl (1,1,1,3,3,3-hexafluoro-2-{[3,3,3-trifluoro-2-(trifluoromethyl)propanoyl]amino}propan-2-yl)carbamate

Cat. No.: B11493848
M. Wt: 432.16 g/mol
InChI Key: RFLUAJXUVGFEJT-UHFFFAOYSA-N
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Description

ETHYL N-{1,1,1,3,3,3-HEXAFLUORO-2-[3,3,3-TRIFLUORO-2-(TRIFLUOROMETHYL)PROPANAMIDO]PROPAN-2-YL}CARBAMATE is a fluorinated organic compound with significant applications in various fields. Its unique structure, characterized by multiple fluorine atoms, imparts distinct chemical and physical properties, making it valuable in scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL N-{1,1,1,3,3,3-HEXAFLUORO-2-[3,3,3-TRIFLUORO-2-(TRIFLUOROMETHYL)PROPANAMIDO]PROPAN-2-YL}CARBAMATE typically involves the reaction of hexafluoroisopropanol with trifluoromethylated amides under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

ETHYL N-{1,1,1,3,3,3-HEXAFLUORO-2-[3,3,3-TRIFLUORO-2-(TRIFLUOROMETHYL)PROPANAMIDO]PROPAN-2-YL}CARBAMATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halogenating agents for substitution. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes .

Major Products

The major products formed from these reactions include various fluorinated derivatives, which retain the core structure of the original compound but with modified functional groups .

Scientific Research Applications

ETHYL N-{1,1,1,3,3,3-HEXAFLUORO-2-[3,3,3-TRIFLUORO-2-(TRIFLUOROMETHYL)PROPANAMIDO]PROPAN-2-YL}CARBAMATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which ETHYL N-{1,1,1,3,3,3-HEXAFLUORO-2-[3,3,3-TRIFLUORO-2-(TRIFLUOROMETHYL)PROPANAMIDO]PROPAN-2-YL}CARBAMATE exerts its effects involves interactions with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong bonds with target molecules, influencing various biochemical pathways. This interaction can modulate enzyme activity, protein stability, and cellular processes .

Properties

Molecular Formula

C10H8F12N2O3

Molecular Weight

432.16 g/mol

IUPAC Name

ethyl N-[1,1,1,3,3,3-hexafluoro-2-[[3,3,3-trifluoro-2-(trifluoromethyl)propanoyl]amino]propan-2-yl]carbamate

InChI

InChI=1S/C10H8F12N2O3/c1-2-27-5(26)24-8(9(17,18)19,10(20,21)22)23-4(25)3(6(11,12)13)7(14,15)16/h3H,2H2,1H3,(H,23,25)(H,24,26)

InChI Key

RFLUAJXUVGFEJT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC(C(F)(F)F)(C(F)(F)F)NC(=O)C(C(F)(F)F)C(F)(F)F

Origin of Product

United States

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